molecular formula C6H10KO7+ B1604249 5-Keto-D-gluconic acid potassium salt CAS No. 5447-60-9

5-Keto-D-gluconic acid potassium salt

Cat. No.: B1604249
CAS No.: 5447-60-9
M. Wt: 233.24 g/mol
InChI Key: GSFHMOMWXNDPMM-UHFFFAOYSA-N
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Description

5-Keto-D-gluconic acid potassium salt, also known as D-Xylo-5-hexulofuranosonic acid potassium salt, is a versatile biomedical substance . It plays a fundamental role in rectifying specific metabolic disorders and addressing mineral deficiencies .


Molecular Structure Analysis

The empirical formula of this compound is C6H9KO7 . It has a molecular weight of 232.23 .


Physical And Chemical Properties Analysis

This compound is a white powder . It’s soluble in water at approximately 50 g/L . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Chromatographic Analysis

5-Keto-D-gluconic acid (5-KDG) is detectable through ion chromatography-pulsed amperometric detection with column-switching technique. This method allows for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-KDG, providing a quick and efficient way to analyze these compounds in fermentation broths, such as those produced by Gluconobacter oxydans from glucose (Zhu, Xi, Subhani, Huang, & Zhu, 2013).

Enzyme Analysis

The enzyme 5-keto-D-gluconate reductase from Gluconobacter suboxydans, which catalyzes the reduction of 5-keto-D-gluconate to D-gluconate, has been studied for its role in acetic acid bacteria. The purification and assay methods for this enzyme provide insights into its biochemical properties and potential applications (Ameyama & Adachi, 1982).

Biotechnological Production

5-KDG serves as a precursor for the production of L-(+)-tartaric acid, an industrially important compound. Research has focused on modifying strains of Gluconobacter oxydans to increase the yield of 5-KDG, which subsequently can be converted into L-(+)-tartaric acid. This includes genetic modifications and fermentation process optimizations to enhance the production efficiency of 5-KDG (Merfort et al., 2006), (Elfari et al., 2005).

Metabolic Studies in Plants

Investigations have shown that 5-KDG (also known as 5-keto-l-idionic acid) is a metabolic product of l-ascorbic acid in grapes. This pathway is important for understanding the biosynthesis of L-(+)-tartaric acid in plant tissues, which has implications for agricultural and nutritional sciences (Saito & Kasai, 1984).

Biochemical Pathway Creation

Creating new metabolic pathways in microorganisms like Erwinia herbicola for the production of key intermediates such as 2-keto-L-gulonic acid, which is crucial for L-ascorbic acid synthesis, involves using enzymes that can process compounds like 2,5-diketo-D-gluconic acid, a derivative of 5-KDG. This showcases the potential of metabolic engineering in producing valuable chemical intermediates (Anderson et al., 1985).

Enhancing Industrial Production

Studies on Gluconobacter oxydans strains have focused on overexpressing specific enzymes to increase the production of 5-KDG. This approach is aimed at improving the biotransformation process for industrial-scale production of 5-KDG and its derivatives, demonstrating the intersection of microbiology and industrial biotechnology (Merfort, Herrmann, Bringer-Meyer, & Sahm, 2006).

Mechanism of Action

Target of Action

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It is known that the compound can be produced by certain strains of bacteria, such as gluconobacter oxydans . This bacterium has enzymes like 5KGA reductase that can interact with the compound

Biochemical Pathways

The biochemical pathways involving 5-Keto-D-gluconic acid potassium salt are not fully elucidated. It is known that the compound can be produced from glucose by G. oxydans after a period of fermentation . This suggests that the compound may play a role in the metabolic pathways of these bacteria.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially impact its bioavailability and distribution in biological systems.

Result of Action

As a pharmaceutical intermediate , the compound’s effects would likely depend on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be incompatible with heat and oxidizing agents . Additionally, its solubility in water suggests that the compound’s action and stability could be influenced by the presence and concentration of water in its environment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 5-Keto-D-gluconic acid potassium salt aren’t available, it’s clear that this compound and similar ones have a wide range of potential applications in various fields .

Properties

IUPAC Name

potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFHMOMWXNDPMM-YMDUGQBDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635732
Record name Potassium D-xylo-hex-5-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91446-96-7
Record name Potassium D-xylo-hex-5-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Keto-D-gluconic acid potassium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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